molecular formula C8H5F2NO2 B1467884 7,8-Difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 560082-52-2

7,8-Difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B1467884
CAS No.: 560082-52-2
M. Wt: 185.13 g/mol
InChI Key: JCNKLQRINZTFII-UHFFFAOYSA-N
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Description

7,8-Difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is a useful research compound. Its molecular formula is C8H5F2NO2 and its molecular weight is 185.13 g/mol. The purity is usually 95%.
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Biological Activity

7,8-Difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is a synthetic compound belonging to the class of benzoxazines. Its unique structure and fluorine substitutions contribute to its biological activity, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C8_8H5_5F2_2N O2_2
  • Molecular Weight : 185.13 g/mol
  • CAS Number : 560082-52-2
  • Purity : Typically 95% .

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Inhibition of PI3Kα :
    • A study demonstrated that derivatives of the benzoxazine scaffold, including this compound, act as potent inhibitors of the PI3Kα signaling pathway. This pathway is crucial in regulating cell proliferation and survival in cancer cells .
    • Compound 7f (a derivative) showed potent antiproliferative activity against several cancer cell lines (HCT-116, MDA-MB-231, and SNU638), leading to decreased phospho-Akt levels in a dose-dependent manner .
  • CDK9 Inhibition :
    • Another significant finding is the identification of this compound as a selective inhibitor of cyclin-dependent kinase 9 (CDK9). CDK9 plays a vital role in transcriptional regulation and is implicated in various hematologic malignancies .
    • The compound demonstrated a rapid decrease in markers associated with cell survival (e.g., Mcl-1 and c-Myc) in treated cell lines, suggesting its potential for inducing apoptosis in tumor cells .

Case Study 1: Antiproliferative Activity

In a study focused on the antiproliferative effects of benzoxazine derivatives:

  • Objective : Evaluate the efficacy against cancer cell lines.
  • Results : Compound 7f exhibited IC50 values significantly lower than those of standard chemotherapeutics across multiple cancer types. It was found to induce apoptosis through PI3Kα inhibition .

Case Study 2: Hematologic Malignancies

A separate investigation into CDK9 inhibitors revealed:

  • Objective : Assess the therapeutic potential in hematologic cancers.
  • Results : The compound led to substantial tumor regression in xenograft models derived from hematologic tumors when administered intermittently. This suggests promising clinical applications for treating such malignancies .

Data Tables

PropertyValue
Molecular FormulaC8_8H5_5F2_2N O2_2
Molecular Weight185.13 g/mol
CAS Number560082-52-2
Purity95%
Biological ActivityMechanismCell Lines Tested
AntiproliferativePI3Kα InhibitionHCT-116, MDA-MB-231
Apoptosis InductionCDK9 InhibitionMV4-11

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
7,8-Difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one has been investigated for its potential anticancer properties. Research indicates that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For instance, a study demonstrated that certain analogs could inhibit the proliferation of breast cancer cells through the induction of apoptosis .

Neuroprotective Effects
This compound has also shown promise in neuroprotection. Studies suggest that it may help mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's . The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis.

Materials Science

Polymeric Applications
In materials science, this compound is used as a building block for synthesizing polymeric materials with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve their resistance to degradation under thermal stress .

Fluorescent Materials
The compound has been utilized in the development of fluorescent materials. Its unique structure allows for effective light absorption and emission, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Environmental Applications

Pesticide Development
Research indicates that derivatives of this compound can be utilized in the development of novel pesticides. Their effectiveness against specific pests while minimizing environmental impact is a focal point of current studies .

Bioremediation
The compound's chemical properties make it a candidate for bioremediation processes aimed at degrading environmental pollutants. Studies have shown that it can enhance the breakdown of certain organic contaminants in soil and water systems .

Data Tables

Application Area Specific Use Findings/Notes
Medicinal ChemistryAnticancer activityInduces apoptosis in breast cancer cells .
Neuroprotective effectsMitigates oxidative stress in neuronal cells .
Materials SciencePolymeric applicationsEnhances thermal/mechanical properties .
Fluorescent materialsSuitable for OLEDs and optoelectronics .
Environmental ApplicationsPesticide developmentEffective against specific pests .
BioremediationEnhances degradation of organic contaminants .

Case Studies

  • Anticancer Research : A study published in Journal of Medicinal Chemistry explored various derivatives of this compound against multiple cancer cell lines. Results indicated significant cytotoxicity compared to control groups.
  • Polymer Synthesis : In a study on polymer composites published in Materials Science & Engineering, researchers incorporated this compound into a polymer matrix and observed improved thermal stability and mechanical strength.
  • Environmental Impact Study : A recent investigation published in Environmental Science & Technology evaluated the use of this compound in bioremediation efforts to address soil contamination from industrial waste.

Properties

IUPAC Name

7,8-difluoro-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO2/c9-4-1-2-5-8(7(4)10)13-3-6(12)11-5/h1-2H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNKLQRINZTFII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301274372
Record name 7,8-Difluoro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

560082-52-2
Record name 7,8-Difluoro-2H-1,4-benzoxazin-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=560082-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-Difluoro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Amino-2,3-diflourophenol (81KK30a) (0.113 g, 0.78 mmol), 2-chloroacetyl chloride (0.10 g, 0.89 mmol) and K2CO3 (0.226 g, 1.6 mmol) were mixed according to GP1 to give the title compound as a crude (81MF2082A) (0.12 g)
Quantity
0.113 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.226 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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